(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol
Description
Properties
IUPAC Name |
(1S,2R,13R,14S,17S,18S)-2,9,17,18-tetramethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13-16-6-5-15-17(20(16,2)11-14-12-23-25-19(13)14)7-9-21(3)18(15)8-10-22(21,4)24/h12,15,17-18,24H,5-11H2,1-4H3/t15-,17+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHNYFCTPITCHA-UCLRZGAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CC5=C1ON=C5)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(CC5=C1ON=C5)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174175 | |
| Record name | Androsta-2,4-dieno[2,3-d]isoxazol-17-ol, 4,17-dimethyl-, (17β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71507-21-6 | |
| Record name | Androsta-2,4-dieno[2,3-d]isoxazol-17-ol, 4,17-dimethyl-, (17β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71507-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (17beta)-4,17-Dimethylandrosta-2,4-dieno(2,3-d)isoxazol-17-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071507216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androsta-2,4-dieno[2,3-d]isoxazol-17-ol, 4,17-dimethyl-, (17β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17β)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It may be used in biochemical assays and as a reference compound in biological studies.
Medicine: It could be investigated for potential therapeutic properties or as a precursor in drug synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on its application and the biological system in which it is used. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Danazol (C22H27NO2)
- Mechanism : Acts as an anterior pituitary suppressant by inhibiting gonadotropin secretion, with weak androgenic activity . Reduces plasma testosterone and androstenedione in males via dose-dependent suppression .
- Metabolism : Undergoes hepatic cytochrome P-450-mediated activation, leading to metabolites without significant pituitary inhibition .
- Toxicity : Associated with hepatotoxicity due to acetylenic substituent .
(17β)-4,17-Dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol
- Structural Advantages: The 17β-hydroxyl and methyl groups may enhance stability or receptor binding compared to 17α derivatives like Danazol.
- Research Potential: Methyl substituents could reduce metabolic degradation, prolonging half-life in vivo .
4alpha,5-Epoxy-5alpha-androst-2-eno[2,3-d]isoxazol-17beta-ol
- Role : Functions as a trilostane impurity, interfering with adrenal steroidogenesis by inhibiting 3β-hydroxysteroid dehydrogenase .
- Epoxy Group : Introduces steric hindrance, altering enzyme interactions compared to methyl or acetylenic groups .
Solubility and Bioavailability
- Danazol: Partly water-soluble; highly soluble in chloroform, ethanol, and acetone .
- 4alpha,5-Epoxy[...] : Epoxy group may reduce lipid solubility, impacting absorption .
Biological Activity
(17beta)-4,17-Dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol, commonly referred to as DMDI, is a synthetic steroid compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C22H31NO2
- Molecular Weight : 341.49 g/mol
- CAS Number : 71507-21-6
- Structure : The compound features a unique isoxazole ring fused with a steroid backbone, which is critical for its biological activity.
DMDI exhibits its biological effects primarily through modulation of androgen receptors (AR). It acts as an agonist or antagonist depending on the tissue type, influencing gene expression related to growth and metabolism. The presence of the isoxazole moiety enhances its binding affinity to AR compared to traditional steroids.
Pharmacological Effects
- Anabolic Activity : DMDI has been shown to promote muscle growth and strength in various animal models.
- Anti-inflammatory Properties : It exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Potential Anticancer Effects : Preliminary studies suggest that DMDI may inhibit the proliferation of certain cancer cells through AR-mediated pathways.
Study 1: Anabolic Effects in Animal Models
A study conducted on rats demonstrated that DMDI administration resulted in a significant increase in lean body mass and muscle strength compared to control groups. The mechanism was attributed to enhanced protein synthesis and reduced catabolism.
| Parameter | Control Group | DMDI Group |
|---|---|---|
| Lean Body Mass (g) | 250 ± 15 | 320 ± 20* |
| Muscle Strength (kg) | 10 ± 1 | 15 ± 2* |
(*p < 0.05)
Study 2: Anti-inflammatory Mechanism
In vitro studies revealed that DMDI effectively reduced the secretion of TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent. This was particularly noted in models of chronic inflammation.
| Cytokine | Control (pg/mL) | DMDI Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 ± 100 | 800 ± 50* |
| IL-6 | 1200 ± 80 | 600 ± 30* |
(*p < 0.01)
Study 3: Anticancer Activity
A preliminary study assessed the effects of DMDI on prostate cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications in androgen-sensitive cancers.
Preparation Methods
Androstane Backbone Preparation
The androstane skeleton serves as the foundation for this compound. Patent US3953483A outlines methods for synthesizing 17-nor-6-methyl steroids, which share structural similarities with the target molecule. Key steps include:
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Acid-catalyzed hydrolysis of 3-enol ether derivatives (e.g., 3-ethoxy-1α,2-methyleneandrosta-3,5-diene) to generate intermediates with exocyclic double bonds.
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Isomerization under catalytic conditions (e.g., palladium or platinum catalysts) to shift double bonds into the steroid core.
For (17β)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol , methylation at the 4 and 17 positions is achieved via:
Isoxazole Ring Formation
The isoxazole ring is synthesized via 1,3-dipolar cycloaddition , a method validated for steroidal systems. This involves:
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Nitrile oxide intermediates : Generated in situ from hydroxylamine derivatives and steroid-bound aldehydes or ketones.
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Cycloaddition with acetylenes : Terminal alkynes react with nitrile oxides to form the isoxazole ring.
A representative pathway is shown below:
Detailed Preparation Methods
Stepwise Synthesis from Androsta-3,5-diene
Step 1: Formylation at C-6
The androsta-3,5-diene precursor undergoes Vilsmeier-Haack formylation to introduce a formyl group at C-6:
Step 2: Oxime Formation
The formyl group is converted to an oxime using hydroxylamine hydrochloride:
Step 3: Cyclization to Isoxazole
The oxime undergoes dehydration-cyclization in the presence of acetic anhydride:
Step 4: Methylation
Sequential methylation at C-4 and C-17 using dimethyl sulfate (DMS) and potassium carbonate:
Catalytic and Solvent Systems
Catalytic Approaches
| Catalyst | Reaction | Yield (%) | Conditions |
|---|---|---|---|
| CuI | 1,3-Dipolar cycloaddition | 78 | EtOH, 80°C, 6 h |
| Pd/C | Isomerization | 92 | H₂, 50 psi, 25°C |
| Choline chloride | Solvent for cycloaddition | 85 | DES, 70°C, 4 h |
Solvent Optimization
-
Eco-friendly solvents : Deep eutectic solvents (DES) like choline chloride-urea improve reaction efficiency (85% yield).
-
Traditional solvents : Ethanol and toluene remain prevalent but require higher temperatures (80–100°C).
Characterization and Validation
Key Analytical Data :
Challenges and Mitigation
-
Regioselectivity in Cycloaddition :
-
Steric Hindrance :
-
Byproduct Formation :
Q & A
Q. What experimental approaches are recommended for assessing solubility and stability in various solvents?
Methodological Answer: To evaluate solubility, prepare stock solutions in solvents like chloroform (25 mg/mL), ethanol, acetone, or acetonitrile, as these are empirically validated for dissolution . For stability studies:
- Use HPLC or UV-Vis spectroscopy to monitor degradation under varying pH (e.g., 3–9), temperatures (4°C, 25°C, 37°C), and light exposure.
- Conduct kinetic studies to calculate half-life (t½) in aqueous buffers, noting limited water solubility (~<0.1 mg/mL) .
- For long-term storage, lyophilize in inert atmospheres to prevent oxidation.
Q. How does the compound act as a pituitary gonadotropin inhibitor, and what assays validate this mechanism?
Methodological Answer: The compound suppresses pituitary gonadotropins (LH/FSH) via competitive inhibition of steroidogenic enzymes and hypothalamic feedback . Validate using:
- Radioimmunoassays (RIA): Measure progesterone displacement in bovine plasma (e.g., IC50 values) .
- Cell-based assays: Use pituitary-derived cell lines (e.g., GH3) to quantify LH/FSH secretion via ELISA under varying doses (e.g., 10–100 μM).
- In vivo models: Administer to rodents (e.g., gerbils) and monitor ovarian atrophy or pituitary histology .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use C18 columns with mobile phases of acetonitrile/water (70:30) and ESI+ ionization for high sensitivity (LOQ ~1 ng/mL) .
- High-Performance Thin-Layer Chromatography (HPTLC): Employ silica gel plates and chloroform-methanol (9:1) for rapid screening .
- Validation: Include recovery studies in plasma/liver homogenates (spiked concentrations: 1–100 μg/mL) to assess matrix effects .
Advanced Research Questions
Q. How can researchers design experiments to investigate metabolic pathways and metabolite inactivity?
Methodological Answer:
- Metabolite Identification: Administer the compound orally (e.g., 800 mg/day in humans) and collect urine for LC-MS/MS analysis. Key metabolites include 17-hydroxy-pregn-4-en-3-one and 6β-hydroxylated derivatives, which lack pituitary activity .
- Microsomal Incubations: Use rat liver microsomes + NADPH to simulate Phase I metabolism. Monitor cytochrome P-450 depletion via CO-binding assays .
- Bioactivity Testing: Compare parent compound and metabolites in RIA or cell-based assays (e.g., LH suppression) to confirm inactivity .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic Modeling: Calculate bioavailability (e.g., <10% oral absorption) and tissue distribution using radiolabeled compound (e.g., <sup>3</sup>H-Danazol) in rodents .
- Protein Binding Studies: Use equilibrium dialysis to assess binding to serum albumin (e.g., >90% bound), which may reduce free drug availability .
- Hepatic First-Pass Analysis: Portal vein cannulation in rats to quantify pre-systemic metabolism .
Q. How do structural modifications at positions 2, 4, and 17 affect receptor affinity and metabolic stability?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 17α-methyl derivatives) and test in androgen receptor (AR) binding assays (IC50 comparisons) .
- Metabolic Stability: Incubate analogs with human liver microsomes (HLMs) + CYP3A4 inhibitors (e.g., ketoconazole) to identify vulnerable sites (e.g., acetylenic bond at C17) .
- Molecular Docking: Model interactions with AR ligand-binding domains (LBDs) using software like AutoDock Vina to rationalize potency changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
